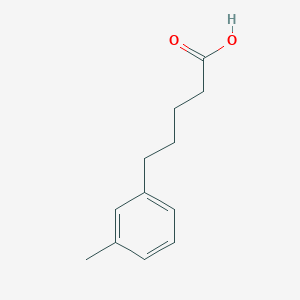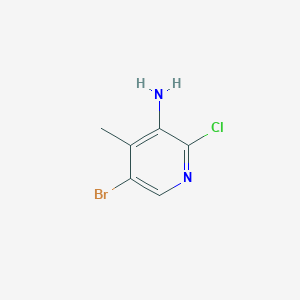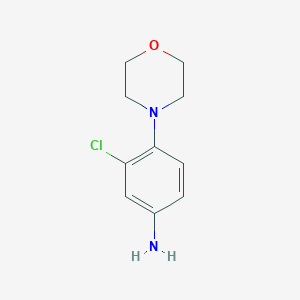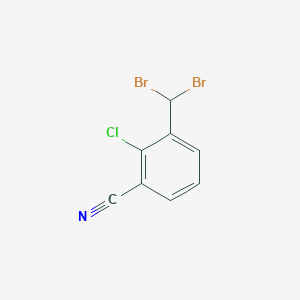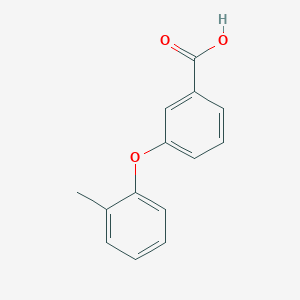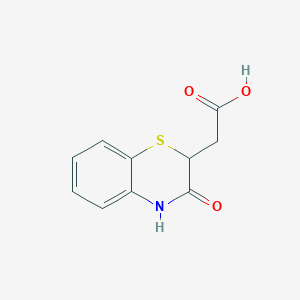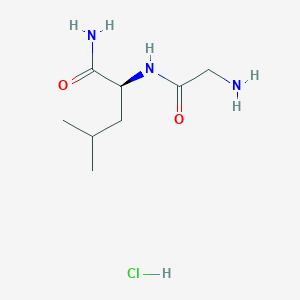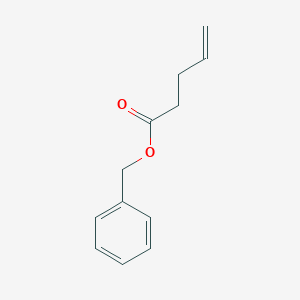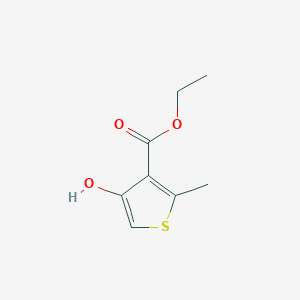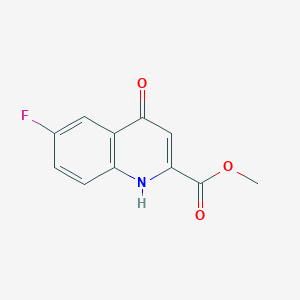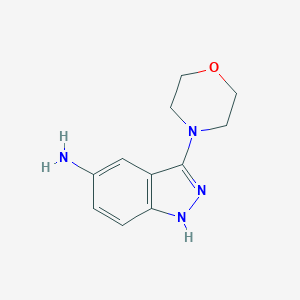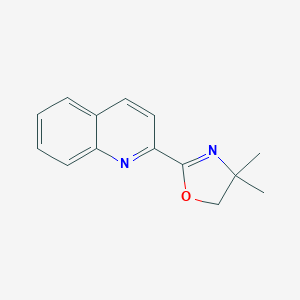![molecular formula C11H16N2O4 B177594 N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylurea CAS No. 60035-83-8](/img/structure/B177594.png)
N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylurea
Overview
Description
N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N’-phenylurea is a chemical compound with a unique structure that includes both hydroxyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N’-phenylurea typically involves the reaction of phenyl isocyanate with tris(hydroxymethyl)aminomethane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Phenyl isocyanate+Tris(hydroxymethyl)aminomethane→N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N’-phenylurea
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and quality control to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents or halogens under acidic conditions.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N’-phenylurea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N’-phenylurea involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]octadecanamide: Similar structure but with an octadecanamide group instead of a phenyl group.
N-[Tris(hydroxymethyl)methyl]-2-aminoethanesulfonic acid: Contains a sulfonic acid group instead of a phenyl group.
Uniqueness
N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N’-phenylurea is unique due to the presence of both hydroxyl and phenyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile interactions in various chemical and biological contexts.
Properties
IUPAC Name |
1-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c14-6-11(7-15,8-16)13-10(17)12-9-4-2-1-3-5-9/h1-5,14-16H,6-8H2,(H2,12,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPZFYUYQQBJKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC(CO)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398451 | |
| Record name | N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60035-83-8 | |
| Record name | N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

